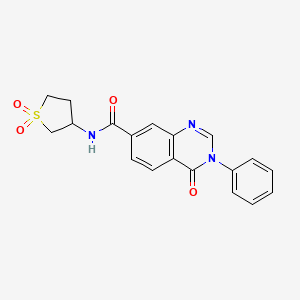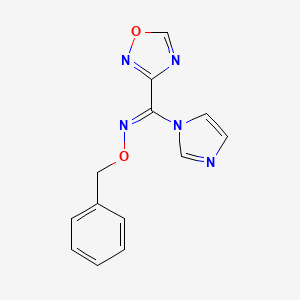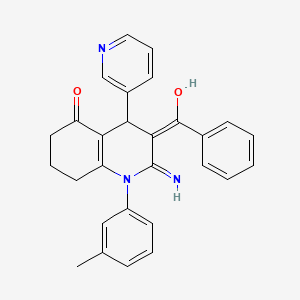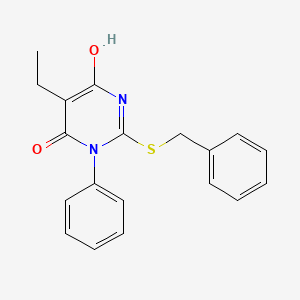
1-(2-furylmethyl)-5-methyl-N-nitro-1,3,5-triazinan-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-furylmethyl)-5-methyl-N-nitro-1,3,5-triazinan-2-imine, also known as FANFT, is a synthetic organic compound with the chemical formula C10H10N4O2. FANFT is a nitroaromatic compound that was first synthesized in the early 20th century and has since been studied extensively for its potential applications in scientific research.
Mécanisme D'action
1-(2-furylmethyl)-5-methyl-N-nitro-1,3,5-triazinan-2-imine is a potent electrophilic compound that reacts with nucleophilic sites in DNA to form covalent adducts. These adducts can lead to mutations and other forms of DNA damage, which can ultimately result in cancer. This compound is also known to induce oxidative stress and inflammation, which may contribute to its carcinogenic effects.
Biochemical and physiological effects:
This compound has been shown to induce DNA damage and mutations in a variety of cell types, including bacterial, yeast, and mammalian cells. It has also been shown to induce tumors in animal models, particularly in the bladder and liver. This compound has been found to have genotoxic effects in human lymphocytes, and is considered a potent mutagen and carcinogen.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-furylmethyl)-5-methyl-N-nitro-1,3,5-triazinan-2-imine in lab experiments is its high reactivity and specificity for DNA adduct formation. This makes it a useful tool for studying the mechanisms of chemical carcinogenesis and DNA damage. However, this compound is also highly toxic and carcinogenic, and must be handled with extreme care. It is also relatively unstable and can decompose over time, which can affect the accuracy of experimental results.
Orientations Futures
There are several potential future directions for research involving 1-(2-furylmethyl)-5-methyl-N-nitro-1,3,5-triazinan-2-imine. One area of interest is the development of new methods for detecting and quantifying this compound-DNA adducts in biological samples, which could help improve our understanding of the mechanisms of chemical carcinogenesis. Another area of interest is the use of this compound in combination with other compounds or therapies to enhance its effectiveness as an anticancer agent. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, particularly with regard to its potential role in oxidative stress and inflammation.
Méthodes De Synthèse
1-(2-furylmethyl)-5-methyl-N-nitro-1,3,5-triazinan-2-imine can be synthesized through a multistep process involving the reaction of furfural with nitric acid and subsequent reduction of the resulting nitrofuran intermediate. The final product is a yellow crystalline solid that is soluble in organic solvents such as methanol and dimethyl sulfoxide.
Applications De Recherche Scientifique
1-(2-furylmethyl)-5-methyl-N-nitro-1,3,5-triazinan-2-imine has been widely used in scientific research as a reagent for the detection of DNA damage and mutagenesis. It is commonly used in the Ames test, a widely accepted method for screening potential mutagens and carcinogens. This compound has also been used in studies of DNA adduct formation and repair, as well as in investigations of the mechanisms of chemical carcinogenesis.
Propriétés
IUPAC Name |
(NE)-N-[1-(furan-2-ylmethyl)-5-methyl-1,3,5-triazinan-2-ylidene]nitramide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O3/c1-12-6-10-9(11-14(15)16)13(7-12)5-8-3-2-4-17-8/h2-4H,5-7H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGWNQUBBFXOMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CNC(=N[N+](=O)[O-])N(C1)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CN/C(=N\[N+](=O)[O-])/N(C1)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6100060.png)
![2-({[3-(ethoxycarbonyl)-4-isobutyl-2-thienyl]amino}carbonyl)benzoic acid](/img/structure/B6100066.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6100082.png)

![N~2~-(4-methoxyphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B6100090.png)
![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B6100092.png)
![4-[(4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B6100095.png)
![N-[2-(4-fluorophenyl)ethyl]-4-methylbenzamide](/img/structure/B6100097.png)
![1-(1-methyl-1H-imidazol-2-yl)-2-{[4-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidin-2-yl]amino}ethanol](/img/structure/B6100110.png)
![(2,5-difluorophenyl)[1-(1,2,5-thiadiazol-3-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6100113.png)

![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylmethanamine](/img/structure/B6100133.png)